molecular formula C13H11F3O4 B1532507 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one CAS No. 1354819-34-3

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one

Cat. No. B1532507
M. Wt: 288.22 g/mol
InChI Key: RZNMHJZKFSEFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one (5-HMF) is a synthetic molecule that has been studied for its potential applications in scientific research. 5-HMF is a heterocyclic compound with a five-membered ring structure containing oxygen, nitrogen, and fluorine atoms. 5-HMF has been studied for its potential use in a variety of scientific fields including drug development, pharmaceuticals, biochemistry, and environmental science.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized via sequential halolactonization-hydroxylation reactions, demonstrating a method for creating structurally similar furan derivatives. This process, involving iodine or copper halides, results in moderate to good yields and the structures are confirmed via X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).

Synthetic Equivalents and Organic Synthesis

  • The compound serves as a synthetic equivalent in various organic reactions. For instance, its usage in the Claisen condensation of acetophenones has led to the successful synthesis of 2-(trifluoroacetyl)chromones and related furan derivatives (Irgashev et al., 2009).

Biomass Conversion

  • It is involved in the catalytic reduction of biomass-derived furanic compounds, indicating its role in biorefinery and sustainable chemistry. The reactions include hydrogenation, rearrangement, and C–O hydrogenolysis, leading to various valuable products (Nakagawa, Tamura, & Tomishige, 2013).

Creation of N-Heterocycles

  • Research has explored its use in synthesizing trifluoromethylated N-heterocycles. This process involves condensations with bifunctional N-nucleophiles and is significant in the development of pyrazoles, pyrazolines, isoxazolines, and other nitrogen-containing heterocyclic compounds (Bazhin et al., 2015).

Catalytic Processes and Functional Group Manipulation

  • Its derivative, 5-hydroxymethylfurfural, is used in catalytic processes for manipulating various functional groups. This chemical is transformed into numerous important chemicals and fuels, highlighting the versatility and significance of this compound in green chemistry applications (Kong et al., 2018).

properties

IUPAC Name

5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c1-12(18)9(6-11(17)20-12)8-5-7(13(14,15)16)3-4-10(8)19-2/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNMHJZKFSEFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)O1)C2=C(C=CC(=C2)C(F)(F)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one

Synthesis routes and methods

Procedure details

5-(Trifluoromethyl)-2-methoxyphenylacetone (2800 mg, 12 mmol) was mixed with glyoxylic acid (2.7 mL 18 mmol) and stirred at 100° C. for 16 hours. The reaction mixture was then concentrated in vacuo and azeotroped with toluene to afford the title compound (3.5 g).
Quantity
2800 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.